molecular formula C14H14O5 B12778636 Khellactone, cis-(-)- CAS No. 54712-23-1

Khellactone, cis-(-)-

Cat. No.: B12778636
CAS No.: 54712-23-1
M. Wt: 262.26 g/mol
InChI Key: HKXQUNNSKMWIKJ-AAEUAGOBSA-N
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Description

Khellactone, cis-(-)-, is a naturally occurring compound found in various plants, particularly in the roots of Peucedanum japonicumKhellactone, cis-(-)-, has garnered attention for its potential therapeutic properties, including anti-inflammatory, vasodilatory, and spasmolytic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Khellactone, cis-(-)-, typically involves the extraction from natural sources such as Peucedanum japonicum. The compound can be isolated through a series of extraction and purification steps, including solvent extraction, chromatography, and crystallization .

Industrial Production Methods

Industrial production of Khellactone, cis-(-)-, is less common due to its natural abundance. advancements in synthetic chemistry may allow for the development of more efficient production methods in the future .

Chemical Reactions Analysis

Types of Reactions

Khellactone, cis-(-)-, undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound .

Mechanism of Action

The mechanism of action of Khellactone, cis-(-)-, involves its interaction with specific molecular targets. It acts as a competitive inhibitor of soluble epoxide hydrolase, which plays a role in the metabolism of fatty acids. By inhibiting this enzyme, Khellactone, cis-(-)-, can reduce the production of pro-inflammatory cytokines such as nitric oxide, inducible nitric oxide synthase, interleukin-1β, and interleukin-4 . This inhibition is largely dependent on the binding of the compound to the active site of the enzyme, particularly the Trp336–Gln384 loop .

Comparison with Similar Compounds

Khellactone, cis-(-)-, can be compared to other similar compounds within the coumarin family. Some of these similar compounds include:

Khellactone, cis-(-)-, stands out due to its specific inhibitory activity on soluble epoxide hydrolase and its potential therapeutic applications in anti-inflammatory treatments .

Properties

CAS No.

54712-23-1

Molecular Formula

C14H14O5

Molecular Weight

262.26 g/mol

IUPAC Name

(9S,10S)-9,10-dihydroxy-8,8-dimethyl-9,10-dihydropyrano[2,3-f]chromen-2-one

InChI

InChI=1S/C14H14O5/c1-14(2)13(17)11(16)10-8(19-14)5-3-7-4-6-9(15)18-12(7)10/h3-6,11,13,16-17H,1-2H3/t11-,13-/m0/s1

InChI Key

HKXQUNNSKMWIKJ-AAEUAGOBSA-N

Isomeric SMILES

CC1([C@H]([C@H](C2=C(O1)C=CC3=C2OC(=O)C=C3)O)O)C

Canonical SMILES

CC1(C(C(C2=C(O1)C=CC3=C2OC(=O)C=C3)O)O)C

Origin of Product

United States

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